Cas no 140174-62-5 (Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis-)

Technical Introduction: cis-Hexahydropyrano[3,2-b]pyran-3(2H)-one is a bicyclic lactone featuring a fused pyranopyran scaffold with a defined cis-configuration. Its rigid, saturated structure imparts stability and stereochemical precision, making it valuable as a chiral building block in organic synthesis. The lactone functionality offers reactivity for further derivatization, while the hexahydro framework enhances compatibility with reduction or ring-opening reactions. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and fragrances, where stereocontrol and ring strain modulation are critical. Its well-defined conformation also supports studies in molecular recognition and asymmetric catalysis.
Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- structure
140174-62-5 structure
Product Name:Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis-
CAS No:140174-62-5
MF:C8H12O3
MW:156.179082870483
CID:1292677
PubChem ID:119031787
Update Time:2025-08-05

Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- Chemical and Physical Properties

Names and Identifiers

    • Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis-
    • (4Ar,8aR)-4,4a,6,7,8,8a-hexahydropyrano[3,2-b]pyran-3-one
    • rac-(4aR,8aR)-octahydropyrano[3,2-b]pyran-3-one
    • EN300-218977
    • DTXSID701219461
    • (4aR,8aR)-octahydropyrano[3,2-b]pyran-3-one
    • 140174-62-5
    • EN300-256260
    • Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, (4aR,8aR)-
    • 1807939-53-2
    • Inchi: 1S/C8H12O3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h7-8H,1-5H2/t7-,8-/m1/s1
    • InChI Key: ITCHLWYUFOXGGE-HTQZYQBOSA-N
    • SMILES: O1CCC[C@@H]2[C@H]1CC(CO2)=O

Computed Properties

  • Exact Mass: 156.07866
  • Monoisotopic Mass: 156.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- Pricemore >>

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Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- Related Literature

Additional information on Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis-

Professional Introduction to Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- (CAS No. 140174-62-5)

Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- is a heterocyclic compound that has garnered significant attention in the field of chemical and biomedical research due to its unique structural and functional properties. This compound, identified by its CAS number 140174-62-5, belongs to the class of fused pyranopyranones and has been extensively studied for its potential applications in drug discovery and material science.

The molecular structure of Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- consists of a six-membered pyran ring fused with another six-membered pyran ring, forming a bipyranone core. The presence of a hydroxyl group at the 3-position and the cis configuration of the hexahydro substituent contributes to its distinct chemical reactivity and biological activity. This structural motif has been recognized for its ability to interact with various biological targets, making it a valuable scaffold for medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The< strong>Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- scaffold has emerged as a promising candidate due to its ability to modulate multiple biological pathways. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.

One of the most intriguing aspects of Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. Preclinical studies have shown that certain derivatives of this compound can selectively inhibit specific kinases, thereby disrupting aberrant signaling networks associated with these diseases. This has led to increased interest in exploring its pharmacological properties further.

The synthesis of< strong>Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Researchers have developed various synthetic routes, including cyclization reactions and hydrogenation processes, to construct the bipyranone core. The choice of starting materials and reaction conditions significantly impacts the final product's stereochemistry and reactivity. Advanced computational methods have also been employed to predict optimal reaction pathways and predict the outcomes of synthetic modifications.

In addition to its pharmaceutical applications, Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis- has shown promise in material science. Its unique structural features make it an excellent candidate for designing organic semiconductors and light-emitting materials. These materials are essential for applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Research is ongoing to explore how modifications to the< strong>Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis scaffold can enhance its performance in these applications.

The biological activity of< strong>Pyrano[3,2-b]pyran-3(2H)-one, hexahydro-, cis is further enhanced by its ability to undergo various chemical transformations. Functional groups such as hydroxyls and amines can be introduced or modified to tailor the compound's properties for specific applications. For instance, attaching polar groups can improve solubility in aqueous environments, making it more suitable for drug formulations. Conversely, introducing lipophilic substituents can enhance membrane permeability, facilitating cellular uptake.

Recent advances in high-throughput screening technologies have enabled researchers to rapidly assess the biological activity of large libraries of< strong>Pyrano[3,2-b]pyran-3(2H)-one derivatives. These screens have identified several promising compounds with potent activity against target enzymes and receptors. Further investigation into these derivatives is needed to optimize their pharmacokinetic profiles and minimize potential side effects.

The future direction of research on< strong>Pyrano[3,2-b]pyran-3(2H)-one derivatives is likely to focus on understanding their mechanism of action at a molecular level. This will involve detailed structural biology studies using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. By elucidating how these compounds interact with their biological targets, researchers can design more effective drugs with improved efficacy and safety profiles.

In conclusion,< strong>Pyrano[3, 2 - b]< strong>pyr< strong>an - 3 ( 2 H ) - one, hexahydro - , c i s - ( C A S N o . 1 4 0 1 7 4 - 6 2 - 5 ) is a versatile heterocyclic compound with significant potential in both pharmaceuticals and materials science。 Its unique structure, reactivity, and biological activity make it an attractive scaffold for drug discovery。 Ongoing research efforts are expected to yield novel derivatives with enhanced therapeutic properties, paving the way for new treatments against various diseases。 Additionally, advancements in synthetic chemistry and material science will likely expand its applications beyond traditional medicinal chemistry domains。

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